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A Comprehensive Review of Paxalisib Clinical Trials and its Position Among PI3K/mTOR

Inhibitors in Glioblastoma Treatment

This guide provides a meta-analysis of clinical trial outcomes for paxalisib, a brain-penetrant

inhibitor of the PI3K/mTOR pathway, in the context of glioblastoma (GBM). It is intended for

researchers, scientists, and drug development professionals, offering an objective comparison

with other PI3K/mTOR inhibitors that have been investigated for this aggressive brain cancer.

The information is presented through structured data tables, detailed experimental protocols,

and visualizations of the relevant signaling pathways and clinical trial workflows.

Introduction to Paxalisib and the PI3K/mTOR
Pathway in Glioblastoma
Glioblastoma is the most common and aggressive primary brain tumor in adults.[1][2] A key

signaling pathway frequently dysregulated in GBM is the PI3K/Akt/mTOR pathway, which plays

a crucial role in cell growth, proliferation, and survival.[1] This makes it a prime target for

therapeutic intervention. Paxalisib (formerly GDC-0084) is an oral, small-molecule inhibitor of

PI3K and mTOR that has the critical ability to cross the blood-brain barrier, a significant hurdle

for many cancer therapies targeting brain tumors.[3]
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Paxalisib Clinical Trial Outcomes: A Quantitative
Summary
Paxalisib has been evaluated in several clinical trials, most notably the Phase 2 study

(NCT03522298) and the Phase 2/3 GBM AGILE (NCT03970447) adaptive platform trial. These

studies have primarily focused on patients with newly diagnosed glioblastoma with an

unmethylated O6-methylguanine-DNA methyltransferase (MGMT) promoter status, a patient

population with inherent resistance to the standard-of-care chemotherapy, temozolomide.[4][5]

Efficacy Data

Clinical
Trial

Patient
Population

Treatment
Arm

Comparator
Arm
(Standard
of Care -
SOC)

Median
Overall
Survival
(OS)

Median
Progressio
n-Free
Survival
(PFS)

Phase 2

(NCT035222

98)

Newly

Diagnosed

GBM

(unmethylate

d MGMT)

Paxalisib (60

mg daily)

Historical

Temozolomid

e

15.7

months[5]
8.4 months[5]

GBM AGILE

(NCT039704

47) - Primary

Analysis

Newly

Diagnosed

GBM

(unmethylate

d MGMT)

Paxalisib (60

mg daily)

Cumulative

SOC

(Temozolomi

de)

14.77

months[6]
Not Reported

GBM AGILE

(NCT039704

47) -

Secondary

Analysis

Newly

Diagnosed

GBM

(unmethylate

d MGMT)

Paxalisib (60

mg daily)

Concurrent

SOC

(Temozolomi

de)

15.54

months[5][6]
Not Reported

GBM AGILE

(NCT039704

47)

Recurrent

GBM

Paxalisib (60

mg daily)

Concurrent

SOC

(Lomustine)

8.05

months[6]
Not Reported
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Safety and Tolerability
The safety profile of paxalisib has been consistent across clinical trials. The most common

treatment-related adverse events include:

Adverse Event
Grade 3 or Higher
Frequency

Management

Hyperglycemia Reported
Managed with insulin or

metformin[7]

Oral Mucositis (Stomatitis)
Dose-limiting toxicity at

75mg[8]
Dose adjustment

Skin Rash Reported Symptomatic treatment

The maximum tolerated dose (MTD) for paxalisib was established at 60 mg once daily.[8]

Comparative Analysis with Other PI3K/mTOR
Inhibitors in Glioblastoma
To provide a broader perspective, this section compares the clinical trial outcomes of paxalisib
with other PI3K/mTOR inhibitors that have been investigated in glioblastoma.
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Drug
Mechanism of
Action

Key Clinical Trial
Findings in
Glioblastoma

Common Grade 3/4
Adverse Events

Paxalisib (GDC-0084)
Dual PI3K/mTOR

inhibitor

Improved OS in newly

diagnosed

unmethylated MGMT

GBM compared to

SOC.[5][6]

Hyperglycemia, oral

mucositis, skin rash.

[5]

Buparlisib (BKM120) Pan-PI3K inhibitor

Minimal single-agent

efficacy in recurrent

GBM despite brain

penetration.

Incomplete blockade

of the PI3K pathway

was observed.[9][10]

Median PFS of 1.7

months.[10]

Lipase elevation,

fatigue,

hyperglycemia,

elevated ALT.[9][10]

Voxtalisib (XL765)
Dual PI3K/mTOR

inhibitor

Favorable safety

profile in combination

with temozolomide.

Moderate inhibition of

the PI3K pathway.

Best response was

partial response in 4%

of evaluable patients

with high-grade

glioma.[11]

Lymphopenia,

thrombocytopenia.[11]

Experimental Protocols
Paxalisib Phase 2 Study (NCT03522298) Methodology
This open-label, multicenter study consisted of two stages.[12][13]

Stage 1 (Dose Escalation): This stage utilized a standard 3+3 dose-escalation design to

determine the MTD of once-daily oral paxalisib.[12][13]
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Stage 2 (Expansion): This was a two-arm, open-label expansion cohort where patients were

randomized 1:1 to receive paxalisib at the MTD under fed or fasted conditions.[12][13]

Patient Population: Eligible patients were adults with newly diagnosed glioblastoma with

unmethylated MGMT promoter status who had completed initial surgical resection and

chemoradiotherapy.[12]

Treatment: Paxalisib was administered orally in continuous 28-day cycles until disease

progression or unacceptable toxicity.[12]

Primary Endpoints:

Stage 1: Determine the MTD.[12]

Stage 2: Evaluate safety, tolerability, and pharmacokinetics.[12]

GBM AGILE (NCT03970447) Trial Design
GBM AGILE is an international, multi-arm, adaptive Phase 2/3 platform trial.[14]

Adaptive Randomization: The trial uses a Bayesian response adaptive randomization design

to assign patients to different treatment arms based on their performance.[14]

Patient Population: The paxalisib arm enrolled patients with both newly diagnosed

unmethylated MGMT GBM and recurrent GBM.[4]

Treatment: In the newly diagnosed cohort, patients received temozolomide and radiation

therapy before starting paxalisib.[15] Patients with recurrent GBM received only paxalisib.

[15]

Primary Endpoint: The primary endpoint for the trial is overall survival (OS).[14]

Visualizing the Molecular Pathway and Clinical
Workflow
PI3K/Akt/mTOR Signaling Pathway Inhibition by
Paxalisib

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b607614?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://colab.ws/articles/10.1200%2Fjco.2022.40.16_suppl.2047
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://www.benchchem.com/product/b607614?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://ascopubs.org/doi/10.1200/JCO.2022.40.16_suppl.2047
https://clinicaltrials.gov/study/NCT03970447
https://clinicaltrials.gov/study/NCT03970447
https://www.benchchem.com/product/b607614?utm_src=pdf-body
https://www.kaziatherapeutics.com/site/pdf/be0e3a1c-e12c-44f4-bf3f-2d79f8829cf8/Kazia-Therapeutics-Announces-Phase-IIIII-Clinical-Trial-Results-for-Paxalisib-in-Glioblastoma.pdf
https://www.benchchem.com/product/b607614?utm_src=pdf-body
https://www.mskcc.org/cancer-care/clinical-trials/19-346
https://www.benchchem.com/product/b607614?utm_src=pdf-body
https://www.mskcc.org/cancer-care/clinical-trials/19-346
https://clinicaltrials.gov/study/NCT03970447
https://www.benchchem.com/product/b607614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Cell Membrane Intracellular

Growth Factor

Receptor Tyrosine Kinase (RTK)

PI3K

PIP3

Converts PIP2 to PIP3

Paxalisib

mTORC1

mTORC2

PIP2

Akt

Cell Survival

Downstream Effectors
(e.g., S6K, 4E-BP1)

Cell Growth &
 Proliferation

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b607614?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Paxalisib inhibits PI3K and mTOR, blocking downstream signaling for cell growth and

survival.

Experimental Workflow for Paxalisib Phase 2 Trial
(NCT03522298)
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Patient Screening

Stage 1: Dose Escalation

Stage 2: Expansion

Eligibility Criteria Met:
- Newly Diagnosed GBM
- Unmethylated MGMT

- Post-Surgery & Chemo-Radiation

Enrollment (n=~6-12)

3+3 Dose Escalation
(Starting at 60mg QD)

Monitor for Dose Limiting Toxicities

Determine Maximum
Tolerated Dose (MTD)

Enrollment (n=~20)

1:1 Randomization

Paxalisib at MTD (Fed) Paxalisib at MTD (Fasted)

Continuous 28-day cycles

Follow-up until Progression
or Unacceptable Toxicity

Click to download full resolution via product page

Caption: Workflow of the two-stage Phase 2 clinical trial for paxalisib in glioblastoma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b607614#meta-analysis-of-paxalisib-clinical-trial-outcomes
https://www.benchchem.com/product/b607614#meta-analysis-of-paxalisib-clinical-trial-outcomes
https://www.benchchem.com/product/b607614#meta-analysis-of-paxalisib-clinical-trial-outcomes
https://www.benchchem.com/product/b607614#meta-analysis-of-paxalisib-clinical-trial-outcomes
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607614?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

